molecular formula C3H2BrClN2 B12303417 5-bromo-2-chloro-1H-imidazole

5-bromo-2-chloro-1H-imidazole

Katalognummer: B12303417
Molekulargewicht: 181.42 g/mol
InChI-Schlüssel: SNODATUILHBXFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents at the 5 and 2 positions, respectively. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-bromo-2-chloro-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve the use of multi-component reactions, which enable the efficient synthesis of highly substituted imidazole derivatives .

Analyse Chemischer Reaktionen

5-Bromo-2-chloro-1H-imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nickel catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and functional materials

Wirkmechanismus

The mechanism of action of 5-bromo-2-chloro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and π-π interactions with active site residues of enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-chloro-1H-imidazole can be compared with other halogenated imidazoles, such as 5-bromo-1H-imidazole and 2-chloro-1H-imidazole. While these compounds share similar structural features, the presence of both bromine and chlorine in this compound imparts unique chemical properties and reactivity. This dual substitution pattern can enhance its biological activity and make it a valuable compound for various applications .

Eigenschaften

Molekularformel

C3H2BrClN2

Molekulargewicht

181.42 g/mol

IUPAC-Name

5-bromo-2-chloro-1H-imidazole

InChI

InChI=1S/C3H2BrClN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)

InChI-Schlüssel

SNODATUILHBXFF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=N1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.